molecular formula C18H22N2 B1468208 1-Benzyl-3-(4-methylphenyl)piperazine CAS No. 1248907-85-8

1-Benzyl-3-(4-methylphenyl)piperazine

Cat. No.: B1468208
CAS No.: 1248907-85-8
M. Wt: 266.4 g/mol
InChI Key: QTTQKWXGHVXWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(4-methylphenyl)piperazine, commonly referred to as 4-MePPP or MEPP, is a chemical compound that belongs to the piperazine family. It is a synthetic intermediate used in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of numerous studies. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C18H22N2. The molecular weight is 266.4 g/mol.

Scientific Research Applications

Development of Macozinone for TB treatment An Update

Macozinone, featuring a piperazine backbone, is in clinical studies for treating tuberculosis (TB). It targets DprE1, crucial for the mycobacterial cell wall, showing promise in pilot studies (Makarov & Mikušová, 2020).

DNA Minor Groove Binder Hoechst 33258 and its Analogues a Review

Hoechst 33258, a piperazine derivative, binds the DNA minor groove with specificity for AT-rich sequences. It's used as a fluorescent DNA stain in cell biology and has implications in drug design due to its binding properties (Issar & Kakkar, 2013).

N-dealkylation of arylpiperazine derivatives disposition and metabolism

This research discusses the metabolism of arylpiperazine derivatives, focusing on their therapeutic application for mental health disorders. It explores how these compounds are metabolized in the body, emphasizing the diversity of serotonin receptor effects (Caccia, 2007).

Piperazine derivatives for therapeutic use a patent review (2010-present)

This review covers piperazine's therapeutic potentials, including its use in drugs for antipsychotic, antidepressant, anticancer, and other applications. It highlights the versatility of piperazine in drug design and its impact on pharmacokinetics and pharmacodynamics (Rathi et al., 2016).

An appraisal of anti-mycobacterial activity with structure-activity relationship of piperazine and its analogues A review

This review focuses on piperazine's role in developing anti-TB molecules. It details the design and structure-activity relationship (SAR) of potent piperazine-based anti-mycobacterial agents, showcasing its importance in addressing drug-resistant TB strains (Girase et al., 2020).

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-(4-methylphenyl)piperazine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in its metabolism . Additionally, it may interact with catechol-O-methyltransferase (COMT), influencing the metabolism of neurotransmitters such as dopamine and serotonin . These interactions suggest that this compound can modulate neurotransmitter levels and potentially affect neurological functions.

Cellular Effects

This compound has been shown to influence various cellular processes. It can elevate serotonin and dopamine neurotransmitter levels by blocking their reuptake at the synapse . This elevation in neurotransmitter levels can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s stimulant properties may lead to increased cellular activity and metabolic rates, affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a central nervous system stimulant by blocking the reuptake of serotonin and dopamine at the synapse . This inhibition leads to elevated levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. Additionally, the compound may interact with cytochrome P450 enzymes, influencing its own metabolism and potentially affecting the metabolism of other compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it has a relatively short elimination half-life of approximately 5.5 hours . Long-term exposure to the compound may lead to changes in cellular function, including alterations in neurotransmitter levels and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits stimulant properties similar to amphetamine, although its potency is roughly 10 times lower . Higher doses may lead to adverse effects such as acute psychosis, renal toxicity, and seizures . These findings highlight the importance of dosage considerations when studying the compound’s effects in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes, particularly CYP2D6 . This enzyme plays a crucial role in the compound’s metabolism, influencing its breakdown and elimination from the body. Additionally, catechol-O-methyltransferase (COMT) may be involved in the metabolism of neurotransmitters affected by the compound . These interactions can impact metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system . Its distribution within tissues may be influenced by its lipophilicity and interactions with cellular transport mechanisms.

Properties

IUPAC Name

1-benzyl-3-(4-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-15-7-9-17(10-8-15)18-14-20(12-11-19-18)13-16-5-3-2-4-6-16/h2-10,18-19H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTQKWXGHVXWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CCN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-(4-methylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-(4-methylphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-(4-methylphenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Benzyl-3-(4-methylphenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-(4-methylphenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-Benzyl-3-(4-methylphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.